![molecular formula C19H15N5 B4919162 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B4919162.png)
5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine, also known as PDP or PDPK1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. PDPK1 is a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism. Inhibition of PDPK1 has been shown to induce apoptosis in cancer cells, making it a promising target for cancer therapy.
作用機序
5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor works by inhibiting the activity of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1, which is a key regulator of cell survival and proliferation. 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 activates several downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Inhibition of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 leads to the downregulation of these pathways, resulting in apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor has been shown to have several biochemical and physiological effects. Inhibition of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 leads to the downregulation of the PI3K/Akt/mTOR pathway, resulting in the induction of apoptosis in cancer cells. 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor has also been shown to inhibit the migration and invasion of cancer cells. In addition, 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor is its specificity for 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1, which makes it an ideal tool for studying the role of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 in cancer biology. 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor has also been shown to have low toxicity in preclinical models, making it a promising candidate for cancer therapy. However, one of the limitations of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor is its poor solubility, which can make it difficult to administer in vivo. In addition, the efficacy of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor may be limited by the development of resistance in cancer cells.
将来の方向性
There are several future directions for the study of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor. One area of research is the development of more potent and selective 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor. In addition, the combination of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor with other targeted therapies or chemotherapy may improve its efficacy in cancer treatment. Finally, the development of more efficient methods for the delivery of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor in vivo may overcome its solubility limitations and improve its therapeutic potential.
合成法
The synthesis of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor involves several steps, starting from commercially available starting materials. The first step is the synthesis of 1-(2-pyridinylmethyl)-1H-pyrazol-3-amine, which is then reacted with 3-bromo-5-chloropyridine to obtain 3-(1-(2-pyridinylmethyl)-1H-pyrazol-3-yl)pyridine. This compound is then reacted with 3-(4-(dimethylamino)phenyl)propanenitrile to obtain 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor has been extensively studied in cancer research, particularly in the development of targeted therapies. 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 is overexpressed in many types of cancer, including breast, prostate, and lung cancer. Inhibition of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 has been shown to induce apoptosis in cancer cells, making it a promising target for cancer therapy. Several studies have demonstrated the efficacy of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor in preclinical models of cancer, including breast cancer, prostate cancer, and leukemia.
特性
IUPAC Name |
5-[3-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-2-8-22-18(6-1)13-24-9-7-19(23-24)16-5-3-4-15(10-16)17-11-20-14-21-12-17/h1-12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMGEBKIWVWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=CN=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
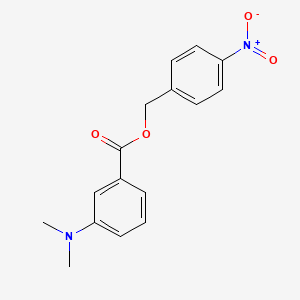
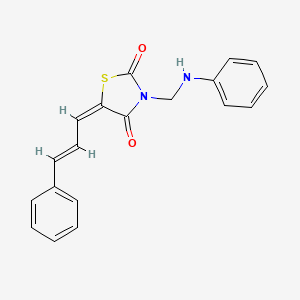
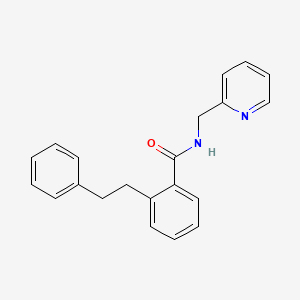
![4-(2-chloro-5-nitrophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4919097.png)
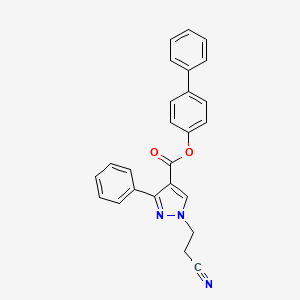
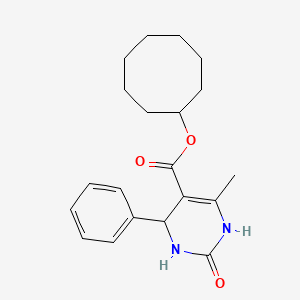
![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4919124.png)
![2-{[(4-methoxyphenoxy)carbonyl]amino}ethyl ethyl(hydroxy)carbamate](/img/structure/B4919131.png)
![3-[(4-bromophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4919140.png)
![N-(4-bromo-2-chlorophenyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxamide](/img/structure/B4919145.png)
![(4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4919169.png)
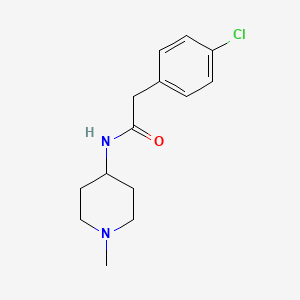
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole hydrobromide](/img/structure/B4919189.png)

